

An In-depth Technical Guide to 2-Chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorobenzenesulfonamide

Cat. No.: B1218434

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chlorobenzenesulfonamide**, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and insights into its potential biological activities based on the broader class of sulfonamides.

Core Properties of 2-Chlorobenzenesulfonamide

2-Chlorobenzenesulfonamide, with the CAS number 6961-82-6, is a white to light yellow crystalline powder.^{[1][2][3]} It serves as a versatile building block in organic synthesis, primarily utilized as an intermediate in the manufacturing of various pharmaceuticals, particularly sulfonamide antibiotics, and agrochemicals like herbicides and pesticides.^{[1][2]}

Physicochemical and Spectral Data

A summary of the key quantitative data for **2-Chlorobenzenesulfonamide** is presented in the tables below for easy reference and comparison.

Identifier	Value	Source(s)
CAS Number	6961-82-6	[1] [2]
Molecular Formula	C ₆ H ₆ CINO ₂ S	[1] [3]
IUPAC Name	2-chlorobenzene-1-sulfonamide	[3]

Property	Value	Source(s)
Molecular Weight	191.64 g/mol	[1]
Melting Point	189-193 °C	[1]
Appearance	White to light yellow powder/crystals	[1] [3]
Purity (by HPLC)	≥ 97.5%	[3]
Solubility	Soluble in organic solvents.	[1]

Spectral Data	Description
¹³ C NMR	Spectral data is available and has been referenced.
Mass Spectrometry	The compound has been characterized by mass spectrometry.
Infrared (IR) Spectroscopy	IR spectral data is available.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Chlorobenzenesulfonamide** are crucial for its application in research and development. The following sections outline standard experimental procedures.

Synthesis of 2-Chlorobenzenesulfonamide

A common and effective method for the synthesis of **2-Chlorobenzenesulfonamide** is the reaction of 2-chlorobenzenesulfonyl chloride with ammonia. This nucleophilic substitution reaction is a standard procedure for the formation of primary sulfonamides.[\[4\]](#)

Materials and Reagents:

- 2-Chlorobenzenesulfonyl chloride
- Aqueous ammonia (28-30%)
- Dichloromethane (or other suitable organic solvent)
- Water
- Ice
- Hydrochloric acid (for acidification)
- Standard laboratory glassware and equipment

Procedure:

- Dissolve 2-chlorobenzenesulfonyl chloride in a suitable organic solvent, such as dichloromethane, in a round-bottom flask.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add an excess of concentrated aqueous ammonia to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **2-Chlorobenzenesulfonamide** by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure crystalline solid.

Analysis of **2-Chlorobenzenesulfonamide** by High-Performance Liquid Chromatography (HPLC)

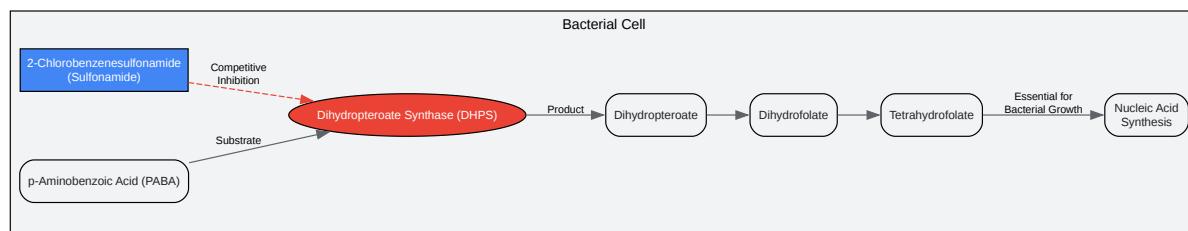
HPLC is a standard analytical technique for assessing the purity of **2-Chlorobenzenesulfonamide** and for its quantification in various matrices.[\[1\]](#)[\[5\]](#)

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column is commonly used.[\[5\]](#)
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[\[5\]](#) The exact composition may need to be optimized.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Determined by the UV absorbance maximum of **2-Chlorobenzenesulfonamide**.
- Injection Volume: Typically 10-20 µL.

Procedure:

- Standard Preparation: Prepare a stock solution of **2-Chlorobenzenesulfonamide** of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve the sample containing **2-Chlorobenzenesulfonamide** in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

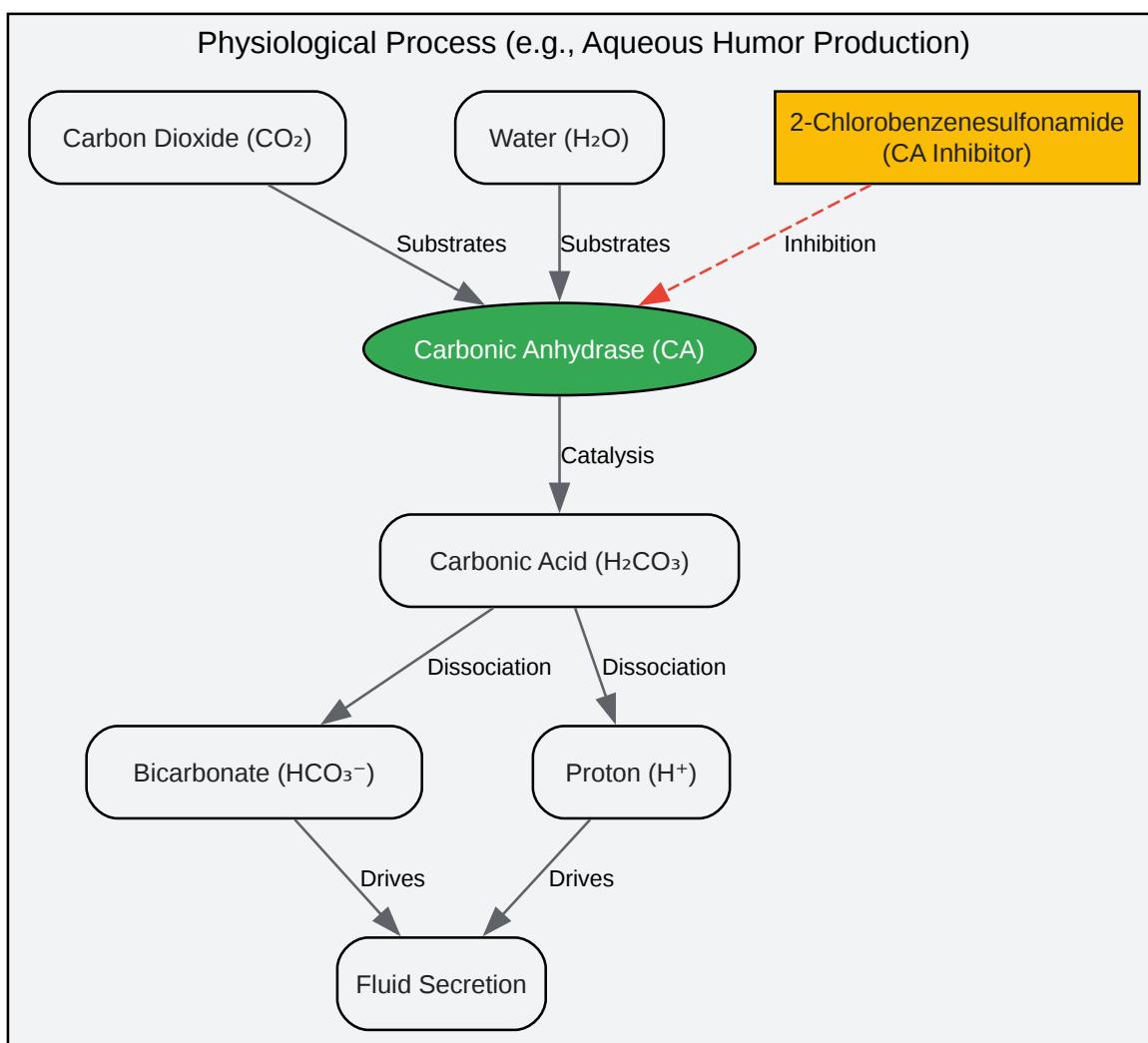

- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of **2-Chlorobenzenesulfonamide** in the sample by interpolating its peak area on the calibration curve.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for **2-Chlorobenzenesulfonamide** are not extensively documented, its structural class as a sulfonamide suggests potential mechanisms of action based on well-characterized members of this family. Sulfonamides are known to act as inhibitors of two key enzymes: dihydropteroate synthase in bacteria and carbonic anhydrase in mammals.

Inhibition of Dihydropteroate Synthase (DHPS)

The antibacterial activity of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.^{[6][7][8]} Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, providing a basis for the selective toxicity of these drugs.^{[7][9]} The sulfonamide molecule mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).^{[6][7]}



[Click to download full resolution via product page](#)

Bacterial Folic Acid Synthesis Inhibition by Sulfonamides.

Inhibition of Carbonic Anhydrase (CA)

Certain sulfonamides are potent inhibitors of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10][11] These enzymes are involved in various physiological processes, including pH regulation, fluid secretion, and electrolyte balance.[10][12] Inhibition of specific carbonic anhydrase isoforms has therapeutic applications, for instance, in the treatment of glaucoma by reducing aqueous humor production.[10][12]

[Click to download full resolution via product page](#)

Mechanism of Carbonic Anhydrase Inhibition.

Conclusion

2-Chlorobenzenesulfonamide is a valuable chemical intermediate with well-defined physicochemical properties. The provided experimental protocols for its synthesis and analysis offer a foundation for its use in research and industrial applications. While direct evidence for its involvement in specific signaling pathways is limited, its structural classification as a sulfonamide provides a strong basis for predicting its potential biological activities as an inhibitor of dihydropteroate synthase or carbonic anhydrase. Further research into the specific biological targets of **2-Chlorobenzenesulfonamide** and its derivatives will be crucial for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. chemimpex.com [chemimpex.com]
- 3. L09082.06 [thermofisher.com]
- 4. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]
- 5. Separation of 2-Chlorobenzenesulfonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. bio-fermen.bocsci.com [bio-fermen.bocsci.com]
- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 8. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 9. List of Sulfonamides + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 10. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chlorobenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218434#2-chlorobenzenesulfonamide-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com